molecular formula C6H15ClPb B094055 Triethyllead chloride CAS No. 1067-14-7

Triethyllead chloride

Cat. No.: B094055
CAS No.: 1067-14-7
M. Wt: 330 g/mol
InChI Key: UQWYUMLFPUILRT-UHFFFAOYSA-M
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Description

Triethyllead chloride is an organolead compound with the chemical formula ( \text{C}6\text{H}{15}\text{ClPb} ) It appears as a light peach-colored powder and is known for its reactivity and toxicity

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyllead chloride can be synthesized through the reaction of tetraethyllead with hydrogen chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained: [ \text{Pb(C}_2\text{H}_5)_4 + \text{HCl} \rightarrow \text{Pb(C}_2\text{H}_5)_3\text{Cl} + \text{C}_2\text{H}_6 ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of lead and ethyl chloride in the presence of a catalyst. The process is carried out in a reactor where the temperature and pressure are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Triethyllead chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form lead oxides.

    Reduction: It can be reduced to elemental lead.

    Substitution: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as oxygen or hydrogen peroxide under controlled conditions.

    Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium hydroxide or potassium iodide.

Major Products Formed:

    Oxidation: Lead oxides.

    Reduction: Elemental lead.

    Substitution: Various organolead compounds depending on the nucleophile used.

Scientific Research Applications

Triethyllead chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its effects on cellular processes and its potential as a neurotoxin.

    Medicine: Investigated for its toxicological properties and potential therapeutic applications.

    Industry: Utilized in the production of other organolead compounds and as an additive in some industrial processes.

Mechanism of Action

The mechanism by which triethyllead chloride exerts its effects involves its interaction with cellular components. It can disrupt cellular processes by binding to proteins and enzymes, leading to altered cellular function. The compound is known to affect the nervous system, causing neurotoxic effects by interfering with neurotransmitter release and uptake.

Comparison with Similar Compounds

  • Trimethyllead chloride
  • Triphenyllead chloride
  • Tetraethyllead

Comparison:

  • Trimethyllead chloride: Similar in structure but with one less ethyl group. It exhibits similar reactivity but different toxicity profiles.
  • Triphenyllead chloride: Contains phenyl groups instead of ethyl groups, leading to different chemical properties and applications.
  • Tetraethyllead: Contains four ethyl groups and is primarily used as an anti-knock agent in gasoline. It has different industrial applications compared to triethyllead chloride.

This compound stands out due to its specific reactivity and applications in various fields, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

chloro(triethyl)plumbane
Source PubChem
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InChI

InChI=1S/3C2H5.ClH.Pb/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
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InChI Key

UQWYUMLFPUILRT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Pb](CC)(CC)Cl
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Molecular Formula

C6H15ClPb
Record name TRIETHYL LEAD CHLORIDE
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DSSTOX Substance ID

DTXSID3026227
Record name Triethyllead chloride
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Molecular Weight

330 g/mol
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Physical Description

Triethyl lead chloride is a light peach-colored powder. (NTP, 1992)
Record name TRIETHYL LEAD CHLORIDE
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Solubility

5 to 10 mg/mL at 73 °F (NTP, 1992)
Record name TRIETHYL LEAD CHLORIDE
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CAS No.

1067-14-7
Record name TRIETHYL LEAD CHLORIDE
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Record name Triethyllead chloride
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Record name Triethyllead chloride
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Record name Triethyllead chloride
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Record name Plumbane, chlorotriethyl-
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Record name Chlorotriethylplumbane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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